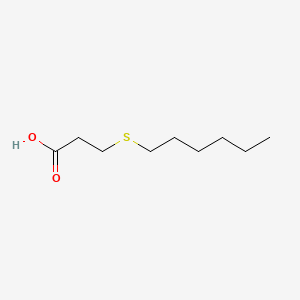
3-Hexylthiopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexylthiopropionic acid is an organic compound that belongs to the class of thiol-containing carboxylic acids It is characterized by a hexyl group attached to a thiopropionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiopropionic acid typically involves the reaction of hexylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the thiol group to the acrylonitrile. The resulting nitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3-Hexylthiopropionic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, amides.
科学的研究の応用
3-Hexylthiopropionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 3-Hexylthiopropionic acid involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-Hydroxypropionic acid: A related compound with a hydroxyl group instead of a thiol group.
3-Mercaptopropionic acid: Similar structure but with a shorter alkyl chain.
Hexanoic acid: Lacks the thiol group but has a similar alkyl chain length.
Uniqueness
3-Hexylthiopropionic acid is unique due to the presence of both a thiol and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
特性
CAS番号 |
68298-41-9 |
|---|---|
分子式 |
C9H18O2S |
分子量 |
190.31 g/mol |
IUPAC名 |
3-hexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-7-12-8-6-9(10)11/h2-8H2,1H3,(H,10,11) |
InChIキー |
NKECJPAGCPRNDI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)

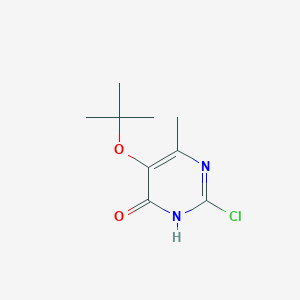
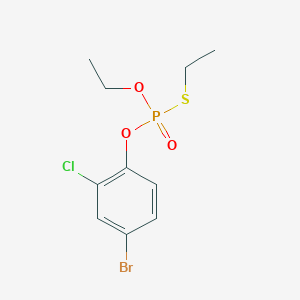
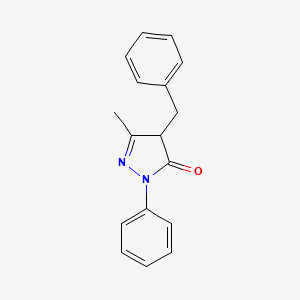

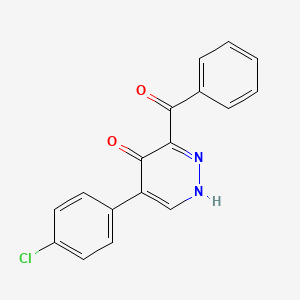
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
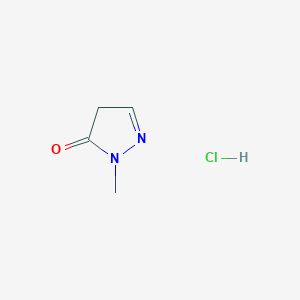
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
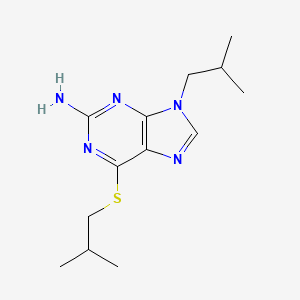
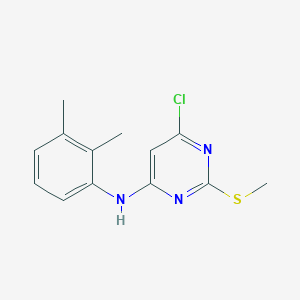
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
